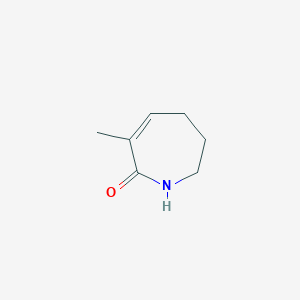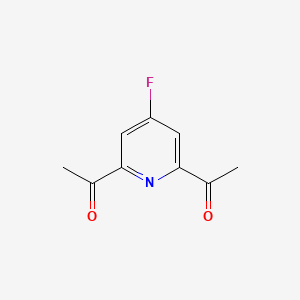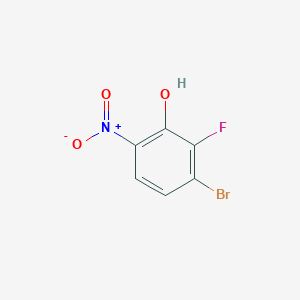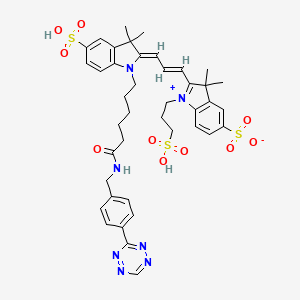
1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid is a specialized organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methacryloyloxy group, a dioxopyrrolidine ring, and a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid typically involves the esterification of methacrylic acid with a suitable dioxopyrrolidine derivative. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable feedstocks, are being explored to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The dioxopyrrolidine ring can be reduced to form corresponding amines.
Substitution: The methacryloyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the methacryloyloxy group under mild conditions.
Major Products Formed
Oxidation: Sulfonate esters.
Reduction: Amines.
Substitution: Substituted methacryloyloxy derivatives.
Aplicaciones Científicas De Investigación
1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties.
Biology: Investigated for its potential as a bioactive compound in drug delivery systems.
Medicine: Explored for its use in the development of hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of advanced materials with enhanced mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of 1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The methacryloyloxy group can undergo polymerization to form cross-linked networks, while the sulfonic acid group can participate in ionic interactions. These properties enable the compound to form stable structures with unique mechanical and chemical characteristics.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methacryloyloxy)ethyltrimethylammonium chloride: Known for its antibacterial properties.
Methacrylic acid: A simpler analog used in polymer synthesis.
N-(Methacryloyloxy)succinimide: Used in bioconjugation reactions.
Uniqueness
1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid stands out due to its combination of functional groups, which impart unique reactivity and versatility. Its ability to undergo multiple types of chemical reactions and form stable polymers makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H9NO7S |
|---|---|
Peso molecular |
263.23 g/mol |
Nombre IUPAC |
1-(2-methylprop-2-enoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C8H9NO7S/c1-4(2)8(12)16-9-6(10)3-5(7(9)11)17(13,14)15/h5H,1,3H2,2H3,(H,13,14,15) |
Clave InChI |
JRAOBAZTSVEJMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



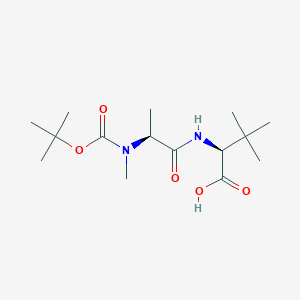
![Ethyl 7-(6-chloro-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B12836231.png)


![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12836242.png)

![(1S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-1-phenylethanamine;(E)-but-2-enedioic acid](/img/structure/B12836266.png)
